

6beta-Hydroxy 21-Acetyloxy Budesonide chemical structure and properties

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Compound of Interest

Compound Name:

6beta-Hydroxy 21-Acetyloxy
Budesonide

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An In-Depth Technical Guide to 6β-Hydroxy-21-Acetyloxy Budesonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6β-Hydroxy-21-acetyloxy budesonide, a known impurity and metabolite of the synthetic corticosteroid, budesonide. This document details its chemical structure, and physicochemical properties, and discusses the analytical methodologies for its identification and quantification. Although primarily classified as a reference standard for quality control in pharmaceutical manufacturing, this guide also explores the potential biological implications of this molecule. The synthesis of related budesonide impurities is reviewed to provide context for its formation. This paper aims to be a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of budesonide-based therapeutics.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any pharmaceutical compound, the presence of impurities in the final drug product is a critical quality attribute that must be



carefully controlled. 6β-Hydroxy-21-acetyloxy budesonide has been identified as a process impurity and potential metabolite of budesonide. Its characterization is crucial for ensuring the safety and efficacy of budesonide formulations. This guide provides a detailed examination of the chemical and physical properties of this specific impurity.

Chemical Structure and Identification

The chemical structure of 6β -Hydroxy-21-acetyloxy budesonide is derived from the core structure of budesonide with the addition of a hydroxyl group at the 6β position and an acetyl group at the 21-position.

Systematic Name: $(6\beta,11\beta,16\alpha)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-1,4-diene-3,20-dione-21-acetate[1][2]$

Synonym: 2-((2R,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2,7-dihydroxy-6a,8a-dimethyl-4-oxo-10-propyl-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d] [3][4]dioxol-8b-yl)-2-oxoethyl acetate[5]

Chemical Formula: C27H36O8[2][5]

InChI Key: InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19+,20-,22+,23+,24+,25-,26-,27+/m0/s1[1]

Below is a 2D representation of the chemical structure of 6β-Hydroxy-21-acetyloxy budesonide.

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Physicochemical Properties



As a reference standard, detailed physicochemical data for 6β-Hydroxy-21-acetyloxy budesonide is not extensively published in peer-reviewed literature. The available information is summarized in the table below. This data is critical for the development of analytical methods and for understanding its behavior in various matrices.

Property	Value	Source
Molecular Weight	488.58 g/mol	[5]
CAS Number	93789-69-6	[2][5]
Appearance	Solid (form not specified)	
Purity	Typically available as a high- purity reference standard (e.g., 95%-98%)	[6]

Note: Data on melting point, boiling point, and solubility are not readily available in the public domain.

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of 6β -Hydroxy-21-acetyloxy budesonide are scarce, as it is primarily an impurity. However, understanding the synthesis of budesonide and its other impurities can provide insights into the potential formation pathways of this compound.

The synthesis of budesonide impurities often involves multi-step reactions starting from a budesonide raw material. For instance, the synthesis of a related impurity, budesonide impurity USP-Z1, involves the reaction of budesonide with butyryl chloride or butyric anhydride, followed by oxidation.[3][5] Another impurity, EP-ZE, is synthesized from ZNA-3 through oxidation, reaction with n-butanal, and subsequent hydrolysis.[7] These examples highlight that the formation of impurities like 6β -Hydroxy-21-acetyloxy budesonide likely occurs through side reactions or degradation during the manufacturing process of budesonide.

The general workflow for the synthesis and purification of budesonide impurities can be conceptualized as follows:





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A generalized workflow for the synthesis and purification of budesonide impurities.

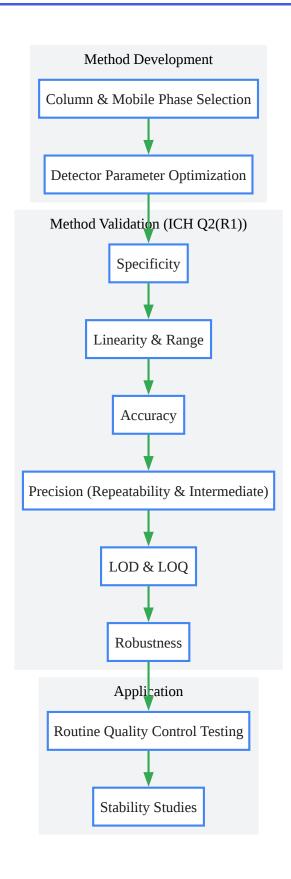
Analytical Methodology

The primary application of 6β -Hydroxy-21-acetyloxy budesonide is as a reference standard for the quality control of budesonide drug products.[8] Its accurate identification and quantification are essential to ensure that the levels of this impurity are within the acceptable limits set by regulatory authorities.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of budesonide and its impurities.[9][10][11] A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is usually performed using a UV detector at a wavelength where budesonide and its impurities exhibit significant absorbance.

A general workflow for the analytical method validation for a budesonide impurity is outlined below:





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A typical workflow for the validation of an analytical method for a budesonide impurity.



A Certificate of Analysis (CoA) for a reference standard of 6β-Hydroxy-21-acetyloxy budesonide would typically include data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.[2]

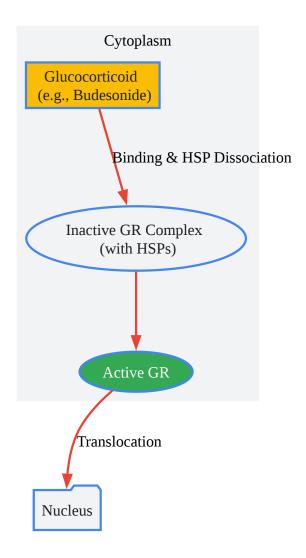
Biological Activity and Signaling Pathways

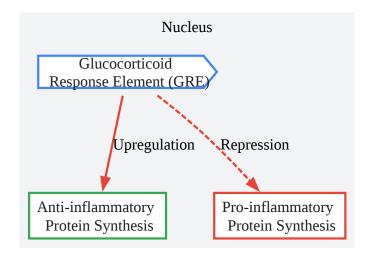
There is currently no publicly available information on the specific biological activity or the mechanism of action of 6β-Hydroxy-21-acetyloxy budesonide. As a known impurity, its biological effects have likely not been a primary area of research. However, given its structural similarity to budesonide, it is plausible that it could interact with glucocorticoid receptors, although its potency and potential for adverse effects are unknown.

Budesonide itself exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins.

A simplified representation of the glucocorticoid receptor signaling pathway is provided below:







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A simplified diagram of the glucocorticoid receptor signaling pathway.



Further research would be necessary to determine if 6β-Hydroxy-21-acetyloxy budesonide has any significant agonist or antagonist activity at the glucocorticoid receptor or if it interacts with other cellular targets.

Conclusion

6β-Hydroxy-21-acetyloxy budesonide is an important reference standard for the pharmaceutical industry, playing a critical role in the quality control of budesonide manufacturing. While its chemical identity is well-defined, a comprehensive profile of its physicochemical properties and biological activities remains to be fully elucidated. This technical guide consolidates the currently available information and highlights the areas where further research is needed. A deeper understanding of this and other budesonide-related impurities will contribute to the continued safety and efficacy of this important class of anti-inflammatory drugs.

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